molecular formula C84H102N8O2Si3 B1218710 Bis(tri-n-hexylsiloxy)silicon phthalocyanine CAS No. 92396-88-8

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Cat. No. B1218710
CAS RN: 92396-88-8
M. Wt: 1340 g/mol
InChI Key: XOZNGPGVFDKGAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine involves the introduction of tri-n-hexylsilyl oxide substituents to the silicon phthalocyanine core. This modification aims to enhance the solubility and processability of the compound, thereby improving its performance in specific applications, such as organic photovoltaic devices where it acts as an effective additive increasing efficiency and performance due to its unique molecular characteristics (Lessard et al., 2014).

Molecular Structure Analysis

The molecular structure of bis(tri-n-hexylsiloxy)silicon phthalocyanine is defined by the central silicon atom coordinated to the nitrogen atoms of the phthalocyanine ring, with the tri-n-hexylsiloxy groups axially bonded to silicon. This structure is key to its optical properties, particularly its strong absorption in the near-infrared region, making it suitable for applications in photodynamic therapy and photovoltaic devices (Decréau, Julliard, & Giorgi, 1999).

Chemical Reactions and Properties

Bis(tri-n-hexylsiloxy)silicon phthalocyanine participates in various chemical reactions, including the generation of singlet oxygen and other reactive oxygen species upon light irradiation. This reactivity is particularly beneficial in the context of photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues (Decréau et al., 1998).

Physical Properties Analysis

The physical properties of bis(tri-n-hexylsiloxy)silicon phthalocyanine, such as solubility and tendency to crystallize, play a crucial role in its application. For instance, its high solubility in organic solvents and strong driving force for crystallization at interfaces enhance its performance as a ternary additive in bulk heterojunction organic photovoltaic devices, leading to improved device efficiency and stability (Dang et al., 2017).

Scientific Research Applications

Photodynamic Therapy

  • In Vitro Photosensitizing Efficacy: Bis(tri-n-hexylsiloxy)silicon phthalocyanine has demonstrated effective in vitro photodynamic effects against melanotic M6 cell lines. It operates through both type I and type II photochemical pathways, generating active oxygen intermediates like singlet oxygen, oxygen superoxide, and hydroxyl radical (Decréau et al., 1998).
  • Cancer Photodynamic Therapy: Silicon 2,3-naphthalocyanine derivatives, including bis(tri-n-hexylsiloxy)silicon phthalocyanine, have been evaluated for photodynamic therapy of cancer. They demonstrate potential as far-red-shifted photosensitizers, capable of inducing tumor regression in vivo (Brasseur et al., 1994).

Organic Photovoltaics

  • Bulk Heterojunction Organic Photovoltaic Devices: Bis(tri-n-hexylsilyl oxide) silicon phthalocyanine has been used as an additive in organic photovoltaic devices, resulting in increased short circuit current and efficiency. Its unique molecular characteristics, such as a high driving force for crystallization, contribute to its effectiveness in improving device performance (Lessard et al., 2014).
  • Non-Fullerene Electron Acceptor: Silicon phthalocyanines, including bis(tri-n-butylsilyl oxide) silicon phthalocyanine, have been identified as potential non-fullerene electron acceptors in organic photovoltaics, with devices demonstrating favorable properties like higher power conversion efficiency over a range of incident angles and light intensities (Kaller et al., 2020).

Future Directions

Bis(tri-n-hexylsiloxy)silicon phthalocyanine has been used as a solid ternary electroactive additive in poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester P3HT:PC61BM bulk heterojunction organic photovoltaic (BHJ OPV) devices, resulting in increased performance . The reason for its unique performance is not solely due to its frontier orbital energies but also might be due to a high driving force for crystallization .

properties

IUPAC Name

2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+);trihexyl(oxido)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24N8.2C18H39OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3;/h1-24H;2*4-18H2,1-3H3;/q-2;2*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZNGPGVFDKGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)[O-].CCCCCC[Si](CCCCCC)(CCCCCC)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H102N8O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1340.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tri-n-hexylsiloxy)silicon phthalocyanine

CAS RN

92396-88-8
Record name Bis(tri-n-hexylsiloxy)(2,3-naphthalocyaninato)silicon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092396888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

A mixture of tri-n-hexylsilanol (14.9 g), sodium methoxide (2.67 g) and absolute ethanol (50 ml) was reduced to an oil under vacuum. This oil was added to a mixture of dichlorosilicon phthalocyanine (Formula 9, from Aldrich Chemical CO., Milwaukee, Wis., 15.10 g) and distilled, dry 1,2,4-trimethyl-benzene (70 ml). The resulting suspension was refluxed for 1 hr and was filtered hot using Whatman #54 filter paper. The filtrate was allowed to cool (12 hr) and was diluted with methanol (350 mol). The precipitated product of Formula 10 was isolated by filtration, washed with methanol (100 ml) and vacuum dried at room temperature overnight, (22.06 g, 79% yield) m.pt. 175° C.; IR (Nujol) 1525 (s), 1325 (s), 1125(s), 1080 (s), 1038 (s, Si--O--Si), 725 (s) cm-1.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
350 mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(tri-n-hexylsiloxy)silicon phthalocyanine
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Bis(tri-n-hexylsiloxy)silicon phthalocyanine
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Bis(tri-n-hexylsiloxy)silicon phthalocyanine
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Reactant of Route 6
Bis(tri-n-hexylsiloxy)silicon phthalocyanine

Citations

For This Compound
25
Citations
BH Lessard, JD Dang, TM Grant, D Gao… - … applied materials & …, 2014 - ACS Publications
Previous studies have shown that the use of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine ((3HS) 2 -SiPc) as an additive in a P3HT:PC 61 BM cascade ternary bulk heterojunction …
Number of citations: 92 pubs.acs.org
R Decréau, A Viola, MJ Richard… - … of Porphyrins and …, 1998 - Wiley Online Library
The in vitro photodynamic effect of bis(tri‐n‐hexylsiloxy)silicon phthalocyanine has been evaluated against the melanotic M6 cell line. The results showed that at 10 −5 M dose, LD 50 is …
Number of citations: 18 onlinelibrary.wiley.com
R Decreau, A Viola, C Hadjur, MJ Richard… - Comptes Rendus des …, 1997 - europepmc.org
Photodynamic therapy of cancerous cells is a technique relying upon the irradiation of tumorous cells after selective incorporation of a photosensitizer. The bis (tri n-hexylsiloxy) silicon …
Number of citations: 4 europepmc.org
J Barge, R Decréau, M Julliard… - Experimental …, 2004 - Wiley Online Library
Photodynamic therapy (PDT) is a promising therapeutic modality that utilizes a combination of a photosensitizer and visible light for the destruction of diseased tissues. Using human‐…
Number of citations: 41 onlinelibrary.wiley.com
SD Dickerson, PJ Ayare, AK Vannucci… - Journal of Photochemistry …, 2022 - Elsevier
Silicon phthalocyanines have been largely ignored as photocatalysts, despite their low energy excitation, long triplet lifetimes, and their ability to form singlet oxygen. By incorporating …
Number of citations: 3 www.sciencedirect.com
R Decreau, MJ Richard, P Verrando, M Chanon… - … of Photochemistry and …, 1999 - Elsevier
Dichlorosilicon phthalocyanine (Cl 2 SiPc) and bis(tri-n-hexylsiloxy) silicon phthalocyanine (HexSiPc) have been evaluated in vitro as potential photosensitizers for photodynamic …
Number of citations: 65 www.sciencedirect.com
A Viola, A Jeunet, R Decreau, M Chanon… - Free radical …, 1998 - Taylor & Francis
ESR experiments with 2,2,6,6-tetramethyl-4-piperi-done (4-oxo-TEMP) and the spin-trap 5,5-dimethyl pyrroline-N-oxide (DMPO) have been performed on a series of new …
Number of citations: 20 www.tandfonline.com
JR Sounik, RA Norwood, J Popolo… - Journal of applied …, 1994 - Wiley Online Library
Slab waveguide directional couplers were fabricated from the third‐order nonlinear optical polymer silicon phthalocyanine/methyl methacrylate 2/98 copolymer as the active material …
Number of citations: 6 onlinelibrary.wiley.com
MD Maree - 2001 - commons.ru.ac.za
Various axially substituted Silicon octaphenoxyphthalocyanines were synthesised as potential photosensitisers in the photodynamic therapy of cancer. Conventional reflux reactions …
Number of citations: 2 commons.ru.ac.za
J Sounik, R Norwood, I McCulloch, K Song… - Final Report, 1992 - apps.dtic.mil
The design of organic Polymers as active mediums for nonlinear optics has attracted much attention because their nature of versatility in synthetic chemistry and in fabrication. A series …
Number of citations: 2 apps.dtic.mil

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